

# "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" CAS number lookup

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Compound of Interest	
Compound Name:	Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate
Cat. No.:	B1303682
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## Technical Guide: Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

**Disclaimer:** Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for **"Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate."**

Consequently, experimentally validated quantitative data and established biological roles, including involvement in signaling pathways, are not publicly available for this specific compound. This guide provides a projected synthetic pathway based on established chemical principles for structurally related molecules, alongside predicted physicochemical properties to support researchers and drug development professionals in the synthesis and characterization of this molecule.

## Introduction

**Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate** is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The aminopyridine moiety is a key component in numerous biologically active compounds, while the methyl benzoate group offers a site for further chemical modification. This document outlines a plausible synthetic route for this compound and provides a summary of predicted physicochemical properties based on closely related structures.

## Physicochemical Properties

In the absence of experimental data for the target compound, the following table summarizes the physicochemical properties of a structurally similar compound, Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7), to provide an estimation of the expected properties. It is important to note that these values are for a related isomer and may differ from the actual properties of **Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	152.15 g/mol	PubChem[1]
XLogP3	0.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	152.058577502 Da	PubChem[1]
Topological Polar Surface Area	65.2 Å <sup>2</sup>	PubChem[1]

## Proposed Synthesis: Suzuki-Miyaura Coupling

A viable and widely used method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is anticipated to be effective for the synthesis of **Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate**. The proposed reaction would involve the coupling of a halosubstituted aminopyridine with a boronic acid derivative of methyl benzoate.

### 3.1. Experimental Protocol

This protocol is a generalized procedure adapted from methods used for the Suzuki-Miyaura coupling of similar aminopyridine substrates.[2][3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

**Materials:**

- 5-Amino-2-bromopyridine (or 2-chloro-5-aminopyridine)
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Methyl 4-boronobenzoate pinacol ester)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  or Palladium(II) acetate with a suitable phosphine ligand)
- Base (e.g., Potassium carbonate, Potassium phosphate, or Sodium carbonate)
- Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, or Dimethylformamide)
- Inert gas (Argon or Nitrogen)

**Procedure:**

- Reaction Setup: To a flame-dried Schlenk flask, add 5-amino-2-bromopyridine (1.0 equivalent), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents). Then, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 10:1 ratio.
- Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine.

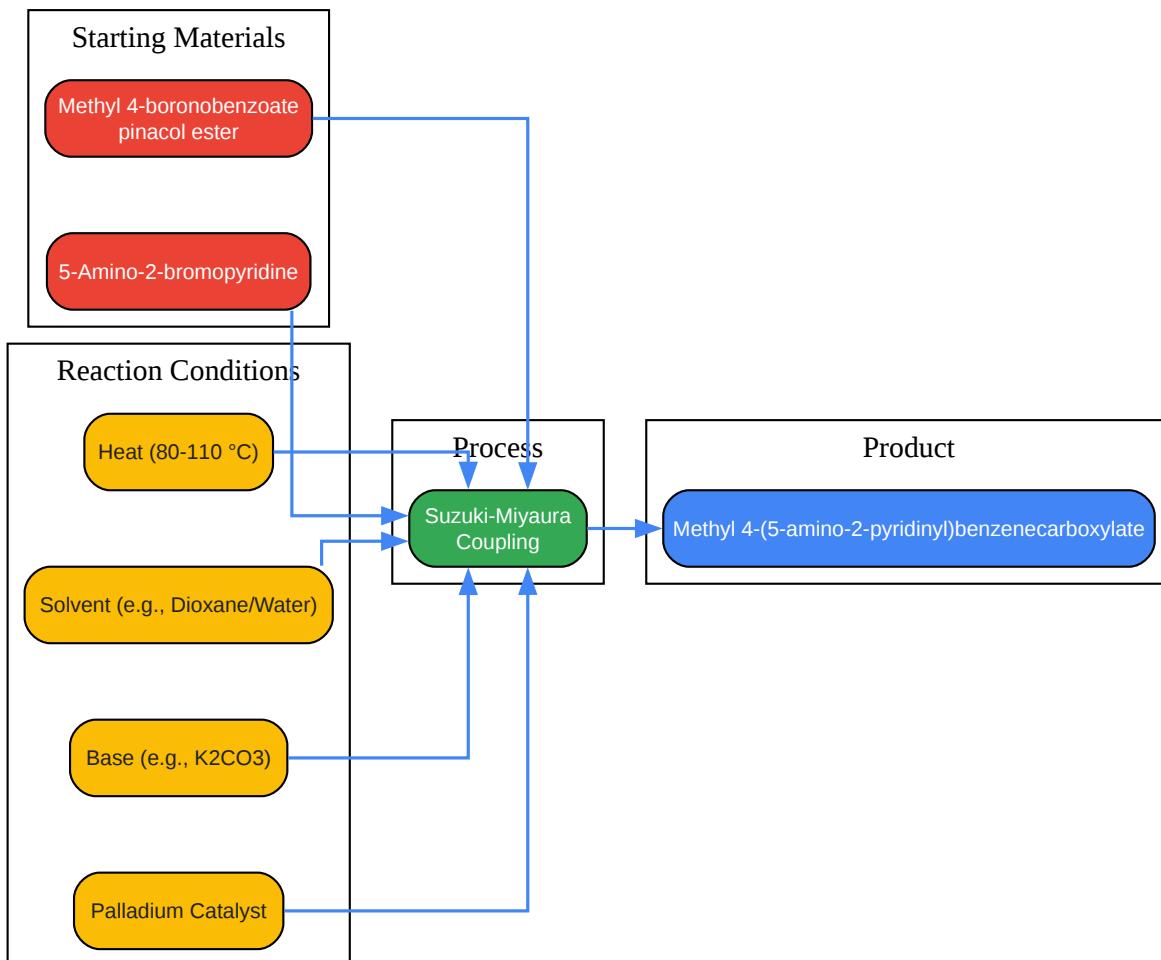
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate**.

## Signaling Pathways and Biological Activity

As "**Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate**" is not a well-documented compound, there is no available information regarding its biological activity or its role in any signaling pathways. The biological effects of this molecule would need to be determined through *in vitro* and *in vivo* studies.

## Visualizations

Diagram 1: Proposed Synthesis Workflow



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Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

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## References

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